4-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester
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Overview
Description
4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester is an organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Introduction of Fluorine and Trifluoromethoxy Groups: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorine and trifluoromethoxy groups on biological activity. These groups are known to influence the lipophilicity and metabolic stability of compounds, which are important factors in drug design.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of fluorine and trifluoromethoxy groups can enhance the bioavailability and efficacy of drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can form strong hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-Fluoro-3’-(methoxy)biphenyl-3-carboxylic acid methyl ester: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
The presence of both fluorine and trifluoromethoxy groups in 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester makes it unique. These groups significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-21-14(20)12-8-10(5-6-13(12)16)9-3-2-4-11(7-9)22-15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEKIUQSWRIZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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